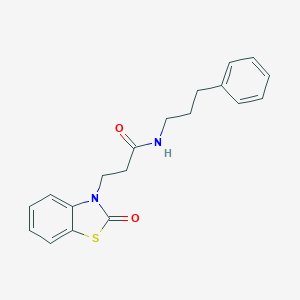
3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(3-phenylpropyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(3-phenylpropyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPTP and has been synthesized using various methods.
作用机制
The mechanism of action of BPTP involves its inhibition of PTPs, which are enzymes that catalyze the dephosphorylation of tyrosine residues in proteins. PTPs are involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PTPs, BPTP can modulate these cellular processes and potentially treat diseases associated with PTP dysregulation.
生化和生理效应
BPTP has been shown to have various biochemical and physiological effects. In vitro studies have shown that BPTP can inhibit the activity of PTPs, induce apoptosis in cancer cells, and protect neurons from oxidative stress. In vivo studies have shown that BPTP can improve cognitive function in animal models of neurodegenerative diseases and inhibit tumor growth in animal models of cancer.
实验室实验的优点和局限性
One advantage of using BPTP in lab experiments is its specificity for PTPs, which allows for targeted modulation of cellular processes. However, one limitation is the potential off-target effects of BPTP, which can lead to unintended consequences. Additionally, the synthesis of BPTP can be challenging, and the compound may not be readily available for use in lab experiments.
未来方向
There are several future directions for the study of BPTP. One direction is the development of more efficient synthesis methods for BPTP, which can increase its availability for use in lab experiments. Another direction is the identification of specific PTPs that BPTP can target, which can lead to the development of more targeted therapies for diseases associated with PTP dysregulation. Additionally, further studies are needed to investigate the potential neuroprotective effects of BPTP and its potential use as a treatment for neurodegenerative diseases.
合成方法
BPTP has been synthesized using various methods, including the reaction of 3-phenylpropylamine with 2-oxo-1,3-benzothiazole-3(2H)-carboxylic acid and subsequent amidation. Another method involves the reaction of 3-phenylpropylamine with 2-aminobenzothiazole-6-carboxylic acid, followed by cyclization and amidation. The purity of the synthesized compound can be confirmed using various analytical techniques, including NMR, HPLC, and mass spectrometry.
科学研究应用
BPTP has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, BPTP has been studied as a potential inhibitor of protein tyrosine phosphatases (PTPs), which are involved in various diseases, including cancer and diabetes. In neuroscience, BPTP has been studied for its potential neuroprotective effects and as a potential treatment for neurodegenerative diseases. BPTP has also been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
属性
产品名称 |
3-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(3-phenylpropyl)propanamide |
|---|---|
分子式 |
C19H20N2O2S |
分子量 |
340.4 g/mol |
IUPAC 名称 |
3-(2-oxo-1,3-benzothiazol-3-yl)-N-(3-phenylpropyl)propanamide |
InChI |
InChI=1S/C19H20N2O2S/c22-18(20-13-6-9-15-7-2-1-3-8-15)12-14-21-16-10-4-5-11-17(16)24-19(21)23/h1-5,7-8,10-11H,6,9,12-14H2,(H,20,22) |
InChI 键 |
YYJPASCSMUTOHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCNC(=O)CCN2C3=CC=CC=C3SC2=O |
规范 SMILES |
C1=CC=C(C=C1)CCCNC(=O)CCN2C3=CC=CC=C3SC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(4-bromobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227919.png)
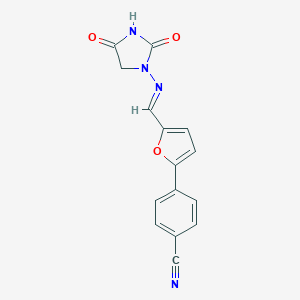
![3-chloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)benzyl]-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B227932.png)
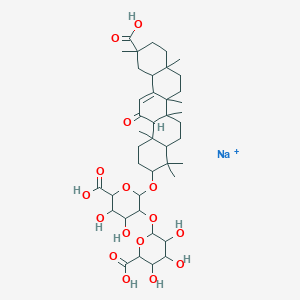
![4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B227935.png)
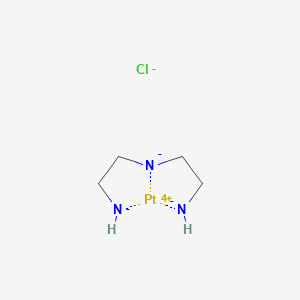


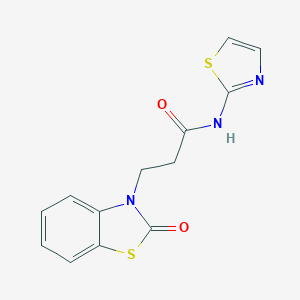




![Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate](/img/structure/B228028.png)